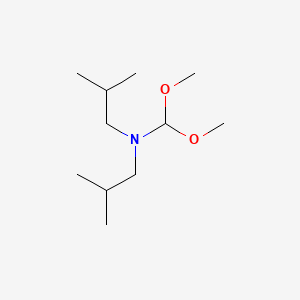
n,n-diisobutylformamide dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-diisobutylformamide dimethyl acetal is an organic compound with a complex structure. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by the presence of a propanamine backbone with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-diisobutylformamide dimethyl acetal typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with an appropriate alkyl halide under basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n,n-diisobutylformamide dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
n,n-diisobutylformamide dimethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of n,n-diisobutylformamide dimethyl acetal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanamine, 2-methyl-: This compound has a similar amine structure but lacks the additional functional groups present in n,n-diisobutylformamide dimethyl acetal.
N-(2-Methoxyethyl)-2-methyl-1-propanamine: Another related compound with a different substitution pattern on the amine group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Propriétés
Numéro CAS |
50746-36-6 |
|---|---|
Formule moléculaire |
C11H25NO2 |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-(dimethoxymethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-9(2)7-12(8-10(3)4)11(13-5)14-6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
LCRHGTRVLATMFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















